ionomycin

Mitochondrial Biology Calcium Signaling Bioenergetics

Researchers quantifying Ca²⁺ flux face Mg²⁺ interference and irreversible effects with A23187. Ionomycin provides: 1:1 Ca²⁺ transport stoichiometry enabling predictable dosing versus the 2:1 complex required by Br-A23187; ~2-fold Ca²⁺/Mg²⁺ selectivity for cleaner fluorescent indicator calibration; and complete reversibility by fatty acid-free BSA treatment, unlike the only partial reversal of A23187. Validated with PMA or bryostatin-1 for ex vivo T cell activation, proliferation, and tumor-reactive T cell expansion in adoptive immunotherapy protocols. ≥98% HPLC purity; -20°C storage.

Molecular Formula C41H72O9
Molecular Weight 709.0 g/mol
Cat. No. B8111874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameionomycin
Molecular FormulaC41H72O9
Molecular Weight709.0 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)O
InChIInChI=1S/C41H72O9/c1-25(21-29(5)34(43)24-35(44)30(6)22-27(3)20-26(2)14-15-38(46)47)12-11-13-28(4)39(48)31(7)36(45)23-33-16-18-41(10,49-33)37-17-19-40(9,50-37)32(8)42/h11,13,24-33,36-37,39,42-43,45,48H,12,14-23H2,1-10H3,(H,46,47)/t25-,26-,27+,28-,29-,30+,31+,32-,33+,36+,37-,39-,40+,41+/m1/s1
InChIKeyPGHMRUGBZOYCAA-WZUHJRNWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ionomycin Procurement Guide


Ionomycin is a carboxylic acid polyether ionophore antibiotic produced by Streptomyces conglobatus, widely used as a selective calcium ionophore in basic research and industrial applications [1]. Unlike channel-forming ionophores, ionomycin acts as a lipid-soluble mobile carrier that chelates a single Ca²⁺ ion and transports it across biological membranes via a carrier-type mechanism [1]. It is most commonly applied in combination with phorbol esters such as PMA for robust T cell activation, proliferation, and cytokine production [2], and serves as a critical component in T cell functional assays and the expansion of T cells for immunotherapy studies [3].

Why Ionomycin Is Not Interchangeable


Although ionomycin, A23187, and 4-BrA23187 are all classified as calcium ionophores, they exhibit fundamental differences in transport stoichiometry, cation selectivity, pH dependence, and cellular reversibility that preclude generic substitution. Ionomycin forms a 1:1 complex with Ca²⁺ as a dianion, whereas Br-A23187 forms a 2:1 complex, meaning that two molecules of Br-A23187 are required to transport a single Ca²⁺ ion, whereas only one molecule of ionomycin is sufficient [1]. Consequently, substituting ionomycin with A23187 at the same concentration will not produce equivalent Ca²⁺ flux and may yield drastically different experimental outcomes. Furthermore, 4-BrA23187 is a low-activity ionophore for Ca²⁺ compared to both A23187 and ionomycin, making it fundamentally unsuitable for applications requiring robust Ca²⁺ mobilization [2]. The evidence below quantifies these differences across multiple orthogonal experimental systems.

Ionomycin Differentiation Evidence


Mitochondrial Ca²⁺ Efflux Turnover

In rat liver mitochondria, ionomycin demonstrates significantly greater efficiency in catalyzing Ca²⁺ efflux compared to A23187. At saturating concentrations of Ca²⁺, the turnover number for ionomycin was 3- to 5-fold greater than that of A23187 [1]. Additionally, the ionomycin-induced efflux of Ca²⁺ across the inner mitochondrial membrane was more sensitive to loading the mitochondria with Ca²⁺ than was efflux catalyzed by A23187 [1]. However, ionomycin catalyzed the efflux of mitochondrial Mg²⁺ at rates comparable to those observed with A23187 [1]. The apparent turnover numbers for K⁺ efflux suggest that ionomycin is more specific for divalent metal ions than A23187 [1].

Mitochondrial Biology Calcium Signaling Bioenergetics

Ca²⁺ vs Mg²⁺ Selectivity

Ionomycin demonstrates preferential selectivity for Ca²⁺ over Mg²⁺, preferring Ca²⁺ by a factor of approximately 2. In contrast, Br-A23187 shows essentially no preference for one cation over the other [1]. This difference stems from their distinct complexation stoichiometries: ionomycin can lose two acidic hydrogens and, as a dianion, can form an uncharged 1:1 complex with a divalent metal ion, whereas Br-A23187 can lose only a single acidic hydrogen and forms an uncharged 2:1 complex [2]. The Kd(Ca²⁺) for ionomycin is approximately 100 μM, indicating that these ionophores do not bind Ca²⁺ very tightly and become inefficient at Ca²⁺ concentrations below 1 μM [2].

Ionophore Selectivity Cation Transport Calcium Imaging

Ca²⁺ Transport pH Dependence

The pH dependence of Ca²⁺ transport represents the most significant operational difference between the two ionophores. Transport of Ca²⁺ by Br-A23187 approaches a maximum at pH 7.5, whereas Ca²⁺ transport by ionomycin does not reach a maximum until pH 9.5 [1]. The pH at which half-maximal transport is achieved is approximately 6.4 for Br-A23187 and approximately 8.2 for ionomycin [1]. Therefore, Br-A23187 is substantially more effective than ionomycin at acidic pH (< 7.0) [1]. At physiological pH (7.4), ionomycin is unexpectedly as potent as A23187 in mediating Ca²⁺ transport in fluid liposomes [2]. The capacity of ionomycin to translocate Ca²⁺ across organic phases is dramatically decreased when pH is reduced from 8.0 to 7.5 or lower values [2].

pH-Dependent Transport Acidic Microenvironments Calcium Flux

Ca²⁺ Transport Rate in Phospholipid Vesicles

In a defined model system comprised of phospholipid vesicles loaded with the chelator/indicator Quin-2 at pH 7.00 and 100 μM cation concentrations, A23187 displays a transport selectivity sequence Zn²⁺ > Mn²⁺ > Ca²⁺ > Co²⁺ > Ni²⁺ > Sr²⁺, with absolute rates of transport spanning approximately 3 orders of magnitude [1]. Ionomycin produces similar data, although the range of absolute rates is decreased by a factor of approximately 3 compared to A23187, and the relative transport rates of Zn²⁺ and Mn²⁺ are equivalent for ionomycin [1]. Both ionophores can be expected to alter the distribution of additional divalent cations with known biological activities when used to manipulate Ca²⁺ or Mg²⁺ [1].

Phospholipid Vesicles Cation Transport Kinetics Model Membrane Systems

4-BrA23187 Low Ca²⁺ Activity

4-BrA23187 is a low-activity ionophore for Ca²⁺ compared to both A23187 and ionomycin, while retaining comparable activities as an ionophore for other divalent cations including Zn²⁺ and Mn²⁺ [1]. As a consequence, 4-BrA23187 is highly selective for the transport of Zn²⁺ and Mn²⁺ compared to Ca²⁺, with selectivity ratios approaching that of valinomycin for K⁺ over Na⁺ when conditions are optimal [1]. Unlike A23187 or ionomycin, 4-BrA23187 may be useful for investigating cell regulation by Zn²⁺ and Mn²⁺ without interference by regulatory mechanisms that respond to Ca²⁺ [1]. In HepG2 cells and primary hippocampal neurons, 4-BrA23187 and ionomycin both promote the equilibration of Ca²⁺ gradients between cellular compartments including ER, mitochondria, and cytosol [2].

Cation Selectivity Zn²⁺ Transport Mn²⁺ Transport

BSA-Mediated Reversibility

In GH3 pituitary cells, the inhibition of amino acid incorporation and mobilization of cell-associated Ca²⁺ by ionomycin were readily reversed by treatment with fatty acid-free bovine serum albumin, whereas the effects of A23187 were only partially reversed [1]. Both ionophores reduced amino acid incorporation by approximately 85% at low concentrations (50–300 nmol/L) in cultured mammalian cells without reducing ATP or GTP contents [1]. At higher concentrations, ionomycin produced more Ca²⁺ influx and nucleotide decline than comparable concentrations of A23187 [1]. The ATP and GTP contents of cells and their ability to adhere to growth surfaces declined sharply at ionophore concentrations producing increased Ca²⁺ influx [1].

Experimental Reversibility Protein Synthesis Cytotoxicity

Ionomycin Application Scenarios


Mitochondrial Ca²⁺ Efflux Assays

Ionomycin is the preferred ionophore for experiments quantifying Ca²⁺ efflux from isolated mitochondria or monitoring mitochondrial Ca²⁺ dynamics, based on its 3- to 5-fold greater turnover number compared to A23187 at saturating Ca²⁺ concentrations in rat liver mitochondria [1]. This higher catalytic efficiency enables faster and more complete Ca²⁺ mobilization at lower ionophore concentrations, reducing potential off-target effects on mitochondrial membrane potential and respiration. The ionomycin-induced Ca²⁺ efflux across the inner mitochondrial membrane also exhibits greater sensitivity to mitochondrial Ca²⁺ loading than A23187-catalyzed efflux, making ionomycin the superior tool for probing Ca²⁺-dependent mitochondrial processes [1].

Ca²⁺-Selective Mobilization

For experiments requiring specific Ca²⁺ flux quantification without confounding Mg²⁺ transport (e.g., calibrating fluorescent Ca²⁺ indicators such as Fura-2, Fluo-4, or Indo-1; studying Ca²⁺-dependent signaling pathways where Mg²⁺ may act as a competitive inhibitor), ionomycin provides approximately 2-fold preferential selectivity for Ca²⁺ over Mg²⁺ compared to Br-A23187, which exhibits essentially no cation preference [2]. This selectivity advantage translates to cleaner Ca²⁺ signals and reduced background interference from Mg²⁺ flux, particularly important in systems where physiological Mg²⁺ concentrations (0.5–1.0 mM) significantly exceed resting Ca²⁺ levels [2].

Reversible Ca²⁺ Mobilization

When experimental protocols require reversible ionophoric activity—such as pulsatile Ca²⁺ stimulation, time-lapse imaging with ionophore washout, or studies where persistent Ca²⁺ elevation confounds downstream measurements—ionomycin offers a distinct advantage over A23187 due to its complete reversibility by fatty acid-free bovine serum albumin treatment, whereas A23187 effects are only partially reversed [3]. This differential reversibility, demonstrated in GH3 pituitary cells where ionomycin-mediated inhibition of amino acid incorporation and Ca²⁺ mobilization were readily reversed [3], makes ionomycin the ionophore of choice for applications requiring clean experimental termination or controlled temporal Ca²⁺ elevation.

Ex Vivo T Cell Activation and Expansion

Ionomycin, in combination with phorbol esters (e.g., PMA) or bryostatin-1, is extensively validated for ex vivo T cell activation, proliferation, and cytokine production, serving as a critical component in T cell functional assays and the expansion of tumor-reactive T cells for adoptive immunotherapy [4]. In the bryostatin-1/ionomycin (B/I) activation protocol, 16-hour treatment specifically activates tumor-specific T cells while eliminating irrelevant T cells through activation of protein kinase C and elevation of intracellular calcium [5]. This protocol has been validated in the FVBN202 transgenic mouse model of HER-2/neu positive breast carcinoma and in protocols for expanding tumor-reactive T cells from breast cancer patients for adoptive T cell therapy [5].

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